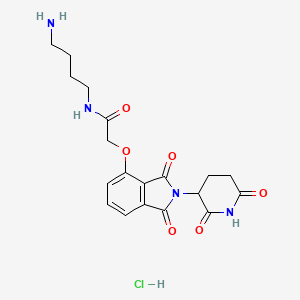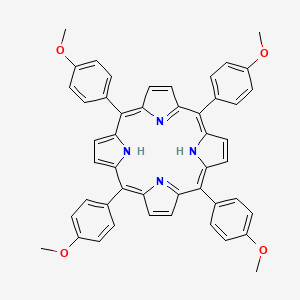
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine
Overview
Description
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine: is a synthetic porphyrin compound Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis
Mechanism of Action
Target of Action
It has been reported that this compound is used in the fabrication of optical waveguide (owg) sensors . These sensors are widely used in gas detection .
Mode of Action
The mode of action of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine involves its deposition on a K±ion exchanged glass OWG surface by spin coating . This creates porphyrin film-coated OWG gas sensing devices . The acidity of the porphyrin solution used to prepare the sensitive film influences the sensing properties of these devices .
Biochemical Pathways
It’s known that this compound plays a role in gas detection when used in owg sensors .
Pharmacokinetics
It’s important to note that this compound is primarily used in the fabrication of sensors rather than in a biological context .
Result of Action
The result of the action of this compound is the creation of effective gas sensors. For instance, devices fabricated using original and acidic solutions of porphyrin have shown significant responses to sulfide gases and ethanediamine, respectively .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the pH value of the porphyrin solution used to prepare the sensitive film can affect the sensing properties of the devices . Furthermore, these sensors can be used in non-aqueous medium with no significant change in the value of slope or working concentration range for the estimation of MoO42- in solutions having up to 25% (v/v) non-aqueous fraction .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine interacts with various biomolecules, including enzymes and proteins. For instance, it has been shown to interact with cytochrome c, a key protein in the electron transport chain, affecting its function and leading to apoptosis in targeted cells . The nature of these interactions often involves the binding of the porphyrin ring to the active sites of enzymes or proteins, altering their activity.
Cellular Effects
In different cell types, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, it can activate signaling pathways that lead to cell death, while in normal cells, the effects are minimized due to selective uptake and activation . This selective cytotoxicity is a key feature that makes it effective in targeting tumor cells while sparing healthy tissues.
Molecular Mechanism
The binding interactions of this compound with biomolecules are crucial for its function. It can bind to the active sites of enzymes, inhibiting or activating them, and can also interact with DNA, causing strand breaks and mutations . These molecular interactions are central to its mechanism of action in photodynamic therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability of the compound is an important factor, as it needs to remain active during the treatment period. Studies have shown that the compound is relatively stable under dark conditions but can degrade upon prolonged exposure to light .
The long-term effects on cellular function have been observed in both in vitro and in vivo studies. In vitro studies have demonstrated that the cytotoxic effects of this compound increase with longer incubation times and higher concentrations . In vivo studies have shown that the compound can effectively reduce tumor size over time, with minimal side effects on surrounding healthy tissues.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce apoptosis in tumor cells without significant toxicity to normal cells. At higher doses, there may be threshold effects, leading to increased toxicity and adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its role as a photosensitizer. The compound interacts with enzymes and cofactors involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help to modulate the levels of ROS and protect cells from oxidative damage.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its effectiveness. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on the cell type and conditions .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can accumulate in mitochondria, where it can induce mitochondrial dysfunction and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine typically involves the condensation of pyrrole with 4-methoxybenzaldehyde under acidic conditions. The reaction is often carried out in a solvent such as propionic acid or acetic acid at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired porphyrin compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in catalytic applications.
Reduction: Reduction reactions can modify the electronic properties of the porphyrin ring.
Substitution: The methoxy groups can be substituted with other functional groups to tailor the compound’s properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used to introduce new functional groups under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin dications, while substitution reactions can yield a wide range of functionalized porphyrins.
Scientific Research Applications
Chemistry: In chemistry, 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine is used as a ligand in coordination chemistry.
Biology and Medicine: Its ability to generate reactive oxygen species upon light irradiation makes it a promising candidate for targeting cancer cells .
Industry: In industrial applications, this porphyrin compound can be used in the development of sensors and as a component in materials science for creating advanced functional materials .
Comparison with Similar Compounds
5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: This compound has methoxycarbonyl groups instead of methoxy groups, which can alter its solubility and reactivity.
5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin: The presence of ethyl groups can influence the compound’s photophysical properties and its effectiveness in photodynamic therapy.
Uniqueness: 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine is unique due to its specific functional groups, which provide a balance of hydrophobic and electronic properties. This makes it versatile for various applications, from catalysis to medical treatments.
Properties
IUPAC Name |
5,10,15,20-tetrakis(4-methoxyphenyl)-21,23-dihydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38N4O4/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31/h5-28,49,52H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOJZHHAECOAFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Purple crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 5,10,15,20-Tetrakis(4-methoxyphenyl)-21h,23h-porphine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11239 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
22112-78-3 | |
| Record name | 21H,23H-Porphine, 5,10,15,20-tetrakis(4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022112783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22112-78-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241210 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



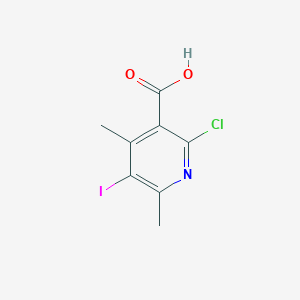
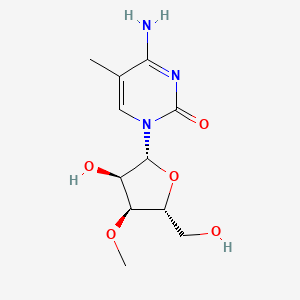
![2-[2-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetic acid](/img/structure/B1436425.png)
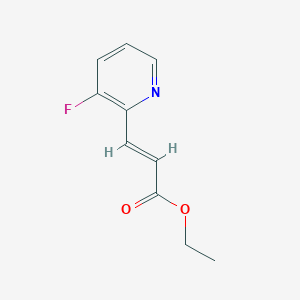
![3-(Chloromethyl)-6-fluoroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1436427.png)
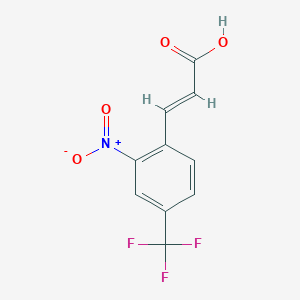

![3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436433.png)
![6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B1436435.png)
![2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethanol](/img/structure/B1436436.png)
![methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B1436439.png)
![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1436444.png)
